ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
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Overview
Description
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate is a chemical compound with a complex structure that includes a cyano group, a fluorophenyl group, and a piperazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-(4-fluorophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
- Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate
Uniqueness
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate is unique due to the presence of the piperazinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXDOBQDOXGLEA-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCN(CC1)C2=CC=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N1CCN(CC1)C2=CC=C(C=C2)F)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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